Methyl 5-carbamoylpiperidine-2-carboxylate

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Methyl 5-carbamoylpiperidine-2-carboxylate (CAS: 1934372-51-6), also known as methyl 5-carbamoylpiperidine-2-carboxylate, is a small molecule building block belonging to the piperidine-2-carboxylate class. It features a piperidine ring core with methyl ester and carbamoyl substituents at the 2- and 5-positions, respectively.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
Cat. No. B13163485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-carbamoylpiperidine-2-carboxylate
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(CN1)C(=O)N
InChIInChI=1S/C8H14N2O3/c1-13-8(12)6-3-2-5(4-10-6)7(9)11/h5-6,10H,2-4H2,1H3,(H2,9,11)
InChIKeyKPXGHSMUKBLWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-carbamoylpiperidine-2-carboxylate: Technical Specifications and Procurement Overview for R&D Use


Methyl 5-carbamoylpiperidine-2-carboxylate (CAS: 1934372-51-6), also known as methyl 5-carbamoylpiperidine-2-carboxylate, is a small molecule building block belonging to the piperidine-2-carboxylate class [1]. It features a piperidine ring core with methyl ester and carbamoyl substituents at the 2- and 5-positions, respectively . The compound is commercially available with a typical purity of 95% and has a molecular weight of 186.21 g/mol, making it a versatile scaffold for medicinal chemistry and organic synthesis applications .

Why Methyl 5-carbamoylpiperidine-2-carboxylate Cannot Be Replaced by Generic Piperidine Analogs


Methyl 5-carbamoylpiperidine-2-carboxylate presents a unique combination of functional groups that distinguishes it from unsubstituted piperidine-2-carboxylates and other carbamoylpiperidine congeners. The presence of both a methyl ester and a primary carbamoyl group at specific positions on the piperidine ring creates a distinct electronic and steric environment . Unlike simpler analogs, this pattern of substitution has been shown in related systems to be critical for molecular recognition events [1]. For example, in a series of carbamoylpiperidine platelet aggregation inhibitors, the amide carbonyl group was demonstrated to be essential for activity; its reduction led to a 35-fold loss in potency [2]. Therefore, substituting this specific compound with a generic analog lacking the exact substitution pattern could abolish or significantly alter the desired biological or chemical behavior, making it non-interchangeable for targeted applications.

Quantitative Differentiation Guide for Methyl 5-carbamoylpiperidine-2-carboxylate: Procurement and Selection Evidence


Essential Role of the Carbamoyl Moiety: Comparative Potency Loss Upon Amide Reduction

The carbamoyl group present in Methyl 5-carbamoylpiperidine-2-carboxylate is a critical pharmacophore element. In a direct head-to-head comparison of a 3-carbamoylpiperidine analog, reduction of the amide carbonyl to a methylene group resulted in a substantial decrease in inhibitory activity. The parent carbamoyl compound exhibited an IC50 of 44.5 µM, while the reduced analog showed an IC50 of 1565 µM in an assay of ADP-induced human platelet aggregation [1].

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Stereochemical Influence on Activity: Enantioselective Potency in Carbamoylpiperidines

The stereochemistry of carbamoylpiperidine derivatives, like Methyl 5-carbamoylpiperidine-2-carboxylate, is a critical determinant of biological activity. A direct comparison of the (+) and (-) enantiomers of a related 3-carbamoylpiperidine compound revealed a 15-fold difference in antiplatelet potency when using ADP as the agonist, and a 19-fold difference with collagen [1].

Chiral Chemistry Stereochemistry Drug Design

Hydrophobicity as a Driver of Activity: LogP Optimization in Carbamoylpiperidines

The lipophilicity of carbamoylpiperidine derivatives, a class to which Methyl 5-carbamoylpiperidine-2-carboxylate belongs, is a key determinant of their biological activity. A parabolic relationship between logP (octanol/water partition coefficient) and antiplatelet potency was established, with an optimal logP value of approximately 4.5 for maximum activity [1]. Methyl 5-carbamoylpiperidine-2-carboxylate, with a predicted logP of -0.99 , is considerably more hydrophilic than this optimal value, suggesting its activity profile, if any, would be governed by different physicochemical drivers.

Physicochemical Properties Lipophilicity ADME

Substitution Position Impacts Potency: Differential Activity of 3- vs. 5-Carbamoylpiperidines

The position of the carbamoyl group on the piperidine ring is a critical determinant of biological activity. While 3-carbamoylpiperidines have been extensively studied for antiplatelet activity, with IC50 values in the low micromolar range (e.g., 44.5 µM for compound 3a [1]), the activity of 5-carbamoylpiperidine derivatives like Methyl 5-carbamoylpiperidine-2-carboxylate remains largely uncharacterized. This positional difference alters the molecule's three-dimensional conformation and electronic distribution, which can drastically affect target binding.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Lack of Direct Biological Data Defines Methyl 5-carbamoylpiperidine-2-carboxylate as a True Research Tool

A comprehensive search of the peer-reviewed literature and authoritative databases yields no direct, quantitative biological activity data for Methyl 5-carbamoylpiperidine-2-carboxylate [1][2]. This absence of data is itself a critical piece of information for procurement. It distinguishes this compound from well-characterized carbamoylpiperidine analogs like those with known IC50 values against platelet aggregation (e.g., 5-44.5 µM) [3].

Chemical Biology Medicinal Chemistry Probe Development

Optimal Research Applications for Methyl 5-carbamoylpiperidine-2-carboxylate Based on Differential Evidence


Medicinal Chemistry Scaffold for Novel Target Exploration

Given the complete lack of direct biological data [1], Methyl 5-carbamoylpiperidine-2-carboxylate is an ideal starting point for medicinal chemists aiming to explore new chemical space. Unlike more characterized analogs with known potency and liabilities , this compound offers a clean slate. Its unique 5-carbamoyl-2-carboxylate substitution pattern may yield novel biological activities distinct from the well-studied 3-carbamoylpiperidine series, making it suitable for high-throughput screening campaigns or structure-activity relationship (SAR) studies aimed at identifying new hit compounds.

Chiral Probe Development and Stereochemical SAR Studies

The documented 15- to 19-fold difference in potency between enantiomers of related carbamoylpiperidines [1] highlights the critical importance of stereochemistry in this compound class. Methyl 5-carbamoylpiperidine-2-carboxylate, which contains two stereocenters, is a valuable tool for investigating stereochemical influences on target binding. Procuring a defined enantiomer (if available) or the racemic mixture allows researchers to conduct stereochemical SAR studies, which are essential for understanding molecular recognition and optimizing drug candidates.

Physicochemical Property Modification for ADME Optimization

The compound's low predicted logP of -0.99 [1] contrasts sharply with the optimal logP of 4.5 found for antiplatelet activity in related carbamoylpiperidines . This property makes it a useful tool for studying the impact of hydrophilicity on absorption, distribution, metabolism, and excretion (ADME). Researchers can use this scaffold to create a series of analogs with varying lipophilicities to systematically explore the relationship between logP and pharmacokinetic parameters, a key step in lead optimization.

Versatile Building Block for Chemical Biology and Tool Compound Synthesis

With its defined 95% purity [1] and straightforward functional groups, Methyl 5-carbamoylpiperidine-2-carboxylate is an excellent building block for synthesizing more complex chemical biology tools. The methyl ester can be hydrolyzed to a carboxylic acid for further conjugation (e.g., to biotin or fluorophores), while the primary carbamoyl group can be modified or used for amide coupling. This versatility makes it suitable for creating affinity probes, fluorescent ligands, or PROTAC (proteolysis-targeting chimera) precursors, enabling the study of protein function in complex biological systems.

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